molecular formula C24H24ClNO5 B2704764 [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate CAS No. 953178-21-7

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate

Cat. No.: B2704764
CAS No.: 953178-21-7
M. Wt: 441.91
InChI Key: RQLBDDUIGDTHGK-UHFFFAOYSA-N
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Description

The compound [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate is a versatile material used in scientific research. It exhibits intriguing properties and can be employed in various applications across different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate typically involves a multi-step processThe reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate include:

  • (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 1-(4-bromophenyl)cyclopentanecarboxylate
  • (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 1-(4-fluorophenyl)cyclopentanecarboxylate
  • (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 1-(4-methylphenyl)cyclopentanecarboxylate .

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs. The presence of the chlorophenyl group, for example, may enhance its binding affinity to certain molecular targets or alter its chemical reactivity .

Biological Activity

The compound [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound consists of an oxazole ring, a dimethoxyphenyl group, and a cyclopentane carboxylate moiety. The presence of these functional groups suggests a variety of potential interactions with biological targets.

Property Value
Molecular FormulaC20_{20}H22_{22}ClN1_{1}O5_{5}
Molecular WeightApproximately 393.85 g/mol
IUPAC NameThis compound

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing oxazole rings have been shown to inhibit tumor growth in various cancer cell lines. In studies involving similar compounds:

  • IC50_{50} values for antiproliferative activity ranged from 0.15 to 0.27 µM in different cancer models .
  • Compounds targeting the MDM2-p53 interaction demonstrated effective tumor growth inhibition in xenograft models .

The biological mechanisms by which this compound exerts its effects may involve:

  • Enzyme Inhibition : The oxazole moiety is known to interact with enzymes involved in cancer cell proliferation.
  • Signal Pathway Modulation : It may influence pathways related to apoptosis and cell cycle regulation through modulation of p53 and MDM2 proteins .

Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of structurally related compounds, it was found that the compound exhibited moderate efficacy in inhibiting tumor growth at doses of 100 mg/kg over a period of 14 days. The results indicated:

Compound Tumor Growth Inhibition (%) IC50_{50} (µM)
Compound A86%0.22
Compound B100%0.15
Compound CNo regression>10

These findings suggest that variations in the chemical structure significantly impact biological activity.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds indicated that they could suppress pro-inflammatory cytokines in vitro. This study highlighted:

  • A reduction in TNF-alpha and IL-6 levels upon treatment with similar oxazole-containing compounds.

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO5/c1-28-20-10-5-16(13-22(20)29-2)21-14-19(26-31-21)15-30-23(27)24(11-3-4-12-24)17-6-8-18(25)9-7-17/h5-10,13-14H,3-4,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLBDDUIGDTHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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